Schisandrol B

Vue d'ensemble

Description

Applications De Recherche Scientifique

BESIGOMSIN has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of lignans.

Biology: BESIGOMSIN has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.

Medicine: BESIGOMSIN has potential therapeutic applications in treating liver diseases, hypertension, and neurodegenerative diseases.

Analyse Biochimique

Biochemical Properties

Schisandrol B interacts with various enzymes, proteins, and other biomolecules. It has been reported to induce inhibition of human lung cancer, cholangiocarcinoma, gallbladder cancer, and gastric cancer cells through which are mediated by inhibition of cyclin D1, as well as CDK4, and CDK6 promoting activation of p21 and p53 .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It significantly protects against hepatocyte injury . It also suppresses the TGF-β1/Smads signaling pathway in hepatic stellate cells (HSCs) and inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The antitumor activities of this compound were mainly through apoptosis and cell cycle arrest at the diver’s stage . It also inhibits IKKα/β activation and IκBα phosphorylation in TGFβ1-treated VSMCs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to protect against LCA-induced intrahepatic cholestasis . Furthermore, therapeutic treatment with this compound decreased mortality in cholestatic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that this compound protects against hepatocyte injury in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It accelerates the metabolism of bile acids, promotes bile acid efflux into the intestine, and induces hepatic expression of the PXR-target genes Cyp3a11, Ugt1a1, and Oatp2, which are involved in bile acid homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to accumulate particularly in the liver and kidneys .

Méthodes De Préparation

BESIGOMSIN est généralement isolé de Schisandra chinensis. La méthode de préparation implique des processus d'extraction et de purification. Le composé peut être extrait en utilisant des solvants tels que le chloroforme, l'acétate d'éthyle et le diméthylsulfoxyde (DMSO), mais il est insoluble dans l'eau . La préparation synthétique de BESIGOMSIN est complexe et implique plusieurs étapes, y compris l'utilisation de réactifs spécifiques et de conditions pour obtenir la pureté et le rendement souhaités .

Analyse Des Réactions Chimiques

BESIGOMSIN subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

BESIGOMSIN a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les propriétés chimiques et les réactions des lignanes.

Biologie : BESIGOMSIN s'est avéré avoir des effets anti-inflammatoires, antioxydants et neuroprotecteurs.

Médecine : BESIGOMSIN a des applications thérapeutiques potentielles dans le traitement des maladies du foie, de l'hypertension et des maladies neurodégénératives.

Mécanisme d'action

BESIGOMSIN exerce ses effets par le biais de diverses cibles moléculaires et voies :

Inhibition de la peroxydation lipidique : BESIGOMSIN limite la peroxydation lipidique, ce qui contribue à protéger les cellules des dommages oxydatifs.

Action anti-inflammatoire : Il empêche la libération d'acide arachidonique dans les macrophages, réduisant l'inflammation.

Mécanisme D'action

BESIGOMSIN exerts its effects through various molecular targets and pathways:

Lipid Peroxidation Inhibition: BESIGOMSIN limits lipid peroxidation, which helps protect cells from oxidative damage.

Anti-inflammatory Action: It prevents the release of arachidonic acid in macrophages, reducing inflammation.

Comparaison Avec Des Composés Similaires

BESIGOMSIN est similaire à d'autres lignanes isolés de Schisandra chinensis, tels que le Schisandrol B et le Gomisin N. BESIGOMSIN est unique en raison de ses effets pharmacologiques spécifiques et de ses cibles moléculaires. Par exemple, tandis que le this compound possède également des propriétés anti-inflammatoires, BESIGOMSIN a un éventail plus large d'effets, y compris la neuroprotection et l'hépatoprotection .

Des composés similaires comprennent :

- This compound

- Gomisin N

- Schizandrin

Ces composés partagent des similitudes structurales mais diffèrent dans leurs activités biologiques spécifiques et leurs potentiels thérapeutiques .

Propriétés

Numéro CAS |

58546-54-6 |

|---|---|

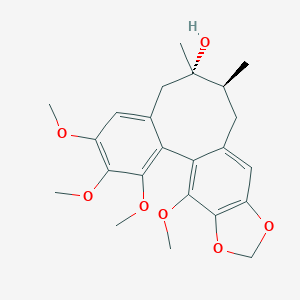

Formule moléculaire |

C23H28O7 |

Poids moléculaire |

416.5 g/mol |

Nom IUPAC |

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol |

InChI |

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1 |

Clé InChI |

ZWRRJEICIPUPHZ-SFDCACGMSA-N |

SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

SMILES isomérique |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3 |

SMILES canonique |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Synonymes |

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol gomisin A schisandrol B schizandrol B TJN 101 TJN-101 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Schisandrol B exert its hepatoprotective effects against acetaminophen-induced liver injury?

A1: [] this compound demonstrates a protective effect against acetaminophen-induced liver injury through a multifaceted mechanism. It inhibits the activity of cytochrome P450 enzymes, CYP2E1 and CYP3A11, responsible for the metabolic activation of acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This inhibition reduces NAPQI formation, mitigating oxidative stress and subsequent liver damage. Additionally, this compound promotes liver regeneration by modulating the expression of proteins involved in cell cycle regulation (p53, p21, cyclin D1) and apoptosis (BCL-2). []

Q2: What is the role of this compound in modulating Transforming Growth Factor Beta 1 (TGFβ1) signaling?

A2: [] this compound, along with Schisandrin B, inhibits TGFβ1-mediated activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in vascular smooth muscle cells. This inhibition occurs independently of the canonical Smad-dependent pathway, suggesting an alternative mechanism of action. By suppressing TGFβ1-induced NF-κB activation, this compound potentially mitigates vascular fibrosis.

Q3: How does this compound protect against cholestatic liver injury?

A3: this compound exhibits protection against cholestatic liver injury via multiple mechanisms. [] In lithocholic acid (LCA)-induced liver injury, it modulates mitochondrial dynamics by influencing the expression of proteins like dynamin-related protein 1 (DRP1), optic atrophy 1 (OPA1), and mitofusins (MFN1, MFN2), ultimately favoring mitochondrial fission. [] Additionally, this compound demonstrates interaction with pregnane X receptors (PXR), nuclear receptors involved in regulating bile acid homeostasis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22O6, and its molecular weight is 370.4 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic techniques can be employed to characterize this compound. These include nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, infrared (IR) spectroscopy for identifying functional groups, and mass spectrometry (MS) for determining molecular weight and fragmentation patterns. []

Q6: How does this compound influence the pharmacokinetics of other drugs?

A6: [] this compound exhibits inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. This inhibition can potentially alter the metabolism and clearance of co-administered drugs that are substrates of these enzymes, leading to pharmacokinetic interactions. Notably, this compound demonstrates potent inhibition of CYP2C19. [] Furthermore, this compound can inhibit P-glycoprotein (P-gp), an efflux transporter, impacting the absorption and distribution of its substrate drugs.

Q7: Are there gender differences in the pharmacokinetics of this compound?

A7: [] Pharmacokinetic studies in rats revealed significant gender differences in the pharmacokinetics of this compound and other lignans present in Schisandra chinensis extract. Male rats exhibited faster absorption, while female rats showed higher peak plasma concentrations (Cmax) and area under the curve (AUC) values, suggesting potential gender-specific variations in drug disposition.

Q8: What in vitro and in vivo models are employed to investigate the pharmacological effects of this compound?

A8: [] The hepatoprotective effects of this compound have been extensively studied in both in vitro and in vivo models. Cell-based assays using hepatocytes are employed to assess its ability to mitigate drug-induced cytotoxicity and oxidative stress. Animal models, primarily rodents, are used to evaluate its efficacy against various liver injury models, including acetaminophen-induced hepatotoxicity and cholestasis. []

Q9: What analytical techniques are commonly used to quantify this compound in biological samples?

A9: [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array detection (DAD), or mass spectrometry (MS), is frequently employed for the quantification of this compound in biological samples like plasma, serum, and tissue homogenates. These methods offer sensitivity, specificity, and the ability to simultaneously analyze multiple lignans. []

Q10: How does this compound perform in different formulations?

A10: [] Research has explored various formulations to improve the stability, solubility, and bioavailability of this compound. These include encapsulation techniques like liposomes and nanoparticles, which can enhance its solubility, protect it from degradation, and facilitate targeted delivery. [] Further investigations are necessary to optimize its formulation for clinical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.